3-Ethylbenzo[d]isoxazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-6-4-3-5-7(10)9(6)12-11-8/h3-5H,2,10H2,1H3 |
InChI Key |
RPQOOWWQDKOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=CC=C2N |
Origin of Product |
United States |
Chemical Reactivity and Post Synthetic Transformations of 3 Ethylbenzo D Isoxazol 7 Amine
Reactivity Profiling of the Amino Group
The 7-amino group is the most prominent nucleophilic center in 3-Ethylbenzo[d]isoxazol-7-amine, making it a primary site for derivatization. Its reactivity is characteristic of an aromatic amine, enabling a wide range of functionalization strategies. Common transformations include acylation, sulfonylation, and alkylation, which are fundamental for modulating the compound's physicochemical properties.
For instance, acylation can be readily achieved by treating the amine with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are crucial in medicinal chemistry for forming stable linkages and exploring structure-activity relationships. Furthermore, the amino group can undergo diazotization upon treatment with nitrous acid, yielding a diazonium salt. This intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the C-7 position.
Table 1: Representative Reactions of the 7-Amino Group
| Reaction Type | Reagent Class | General Conditions | Product Class |
| N-Acylation | Acyl Chloride (R-COCl) or Anhydride | Base (e.g., Pyridine (B92270), Et₃N) | N-Aryl Amide |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | N-Aryl Sulfonamide |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Amine |
| Diazotization | Sodium Nitrite (NaNO₂), Acid (HCl) | 0-5 °C | Aryl Diazonium Salt |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | N-Alkyl/N-Dialkyl Amine |
Transformations Involving the Isoxazole (B147169) Ring System
The benzo[d]isoxazole ring system is an aromatic heterocycle, but it possesses unique reactivity due to the inherent strain and the weak N-O bond of the isoxazole moiety. While generally stable, this ring can undergo specific transformations under forcing conditions.
One of the most significant reactions is the reductive cleavage of the N-O bond. This is typically accomplished using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents, leading to the ring-opened 2-amino-3-hydroxy-phenylethanone derivative. This transformation provides a synthetic route to ortho-functionalized aminophenols, which are valuable building blocks.
Furthermore, studies on related 1,2-benzisoxazole (B1199462) systems have shown that the ring can be susceptible to base-induced rearrangements. rsc.org For example, treatment of certain benzisoxazole derivatives with strong bases can induce cleavage of the N-O bond followed by recyclization to form different heterocyclic systems like 2H-azirines or dihydrobenzofurans. rsc.org While not documented for this compound specifically, this reactivity highlights the potential for skeletal diversification under basic conditions. Metabolic studies on similar scaffolds have also pointed to hydroxylation on the benzisoxazole ring as a possible transformation. nih.gov
Electrophilic and Nucleophilic Substitutions on the Fused Benzene (B151609) Ring
The fused benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the electron-donating amino group and the electron-withdrawing isoxazole ring. The 7-amino group is a powerful activating ortho-, para-director. The positions ortho to the amine are C-6 and the C-7a ring junction, while the para position is C-4. The isoxazole ring deactivates the benzene ring to which it is fused.
Therefore, electrophiles are strongly directed to the C-4 and C-6 positions. Reactions such as halogenation (using NBS or NCS), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts reactions are expected to proceed at these sites. The choice of reaction conditions is critical to control selectivity and avoid potential side reactions involving the amino group or the isoxazole ring. For example, direct nitration would require protection of the highly reactive amino group to prevent oxidation and to moderate its activating influence. Research on analogous benzisoxazole derivatives has shown that introducing a halogen at the 5-position can be a key modification for biological activity, underscoring the importance of C-H functionalization on the benzene ring. nih.gov
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Reagent | Primary Position(s) | Secondary Position(s) | Rationale |
| Bromination | N-Bromosuccinimide (NBS) | C-6, C-4 | C-5 | Directed by the powerful ortho, para-directing 7-amino group. |
| Nitration | HNO₃ / H₂SO₄ (with protected amine) | C-6, C-4 | C-5 | Strong activation from the amino group overcomes the deactivating effect of the isoxazole ring. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with protected amine) | C-6, C-4 | - | Steric hindrance may favor substitution at the less hindered C-4 position. |
Strategies for Further Functionalization and Derivatization
The chemical reactivity profile of this compound allows for a multitude of strategies for creating diverse molecular libraries. A hierarchical approach to functionalization is often the most effective.
Amino Group Derivatization: The initial and most straightforward strategy involves modifying the 7-amino group through the reactions outlined in section 3.1. This approach can be used to attach various side chains, pharmacophores, or linkers.
C-H Functionalization of the Benzene Ring: Subsequent to, or in parallel with, amino group modification, electrophilic substitution can be employed to install functional groups on the benzene ring at the C-4 and C-6 positions. This allows for fine-tuning of electronic and steric properties.
Isoxazole Ring Manipulation: For more profound structural changes, transformations involving the isoxazole ring can be explored. Reductive ring opening provides access to a different class of compounds (aminophenols), effectively using the starting material as a masked synthon.
By combining these strategies, chemists can systematically explore the chemical space around the this compound core. For example, a synthetic sequence could involve first acylating the amino group to form a stable amide, followed by regioselective bromination at the C-4 position, and finally using the bromide as a handle for metal-catalyzed cross-coupling reactions to introduce further complexity. This multi-pronged approach makes this compound a valuable and versatile building block for constructing more complex molecular architectures.
Structural Diversification: Derivatives and Analogues of 3 Ethylbenzo D Isoxazol 7 Amine
Rational Design Principles for Structural Modifications
The rational design of derivatives based on the 3-ethylbenzo[d]isoxazole scaffold is primarily guided by the objective of optimizing interactions with specific biological targets. A prominent strategy involves the modification of the benzo[d]isoxazole core by introducing functionalities like sulfonamides. This approach is rooted in the understanding that the sulfonamide group can act as a key pharmacophore, participating in crucial hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors.
In the context of developing inhibitors for targets such as bromodomain-containing protein 4 (BRD4), which is implicated in cancer, the 3-ethyl-benzo[d]isoxazole core has been systematically modified. nih.govnih.gov The design principle involves using the benzo[d]isoxazole moiety as a central scaffold to which various sulfonamide groups are appended. The aim is to explore the structure-activity relationship (SAR) by varying the substituents on the sulfonamide group, thereby probing the chemical space around the core structure to enhance binding affinity and selectivity for the target protein. nih.govnih.gov The isoxazole (B147169) ring itself is a privileged structure in medicinal chemistry, known to enhance the biological profile of compounds due to its unique electronic and steric properties. researchgate.netnih.gov
Synthesis and Characterization of Sulfonamide Derivatives Bearing the 3-Ethylbenzo[d]isoxazol Scaffold
The synthesis of sulfonamide derivatives of the 3-ethylbenzo[d]isoxazole scaffold is a well-documented process, often commencing with the construction of the core heterocyclic system followed by the introduction of the sulfonamide functionality. A representative synthetic pathway involves the preparation of an amino-substituted 3-ethylbenzo[d]isoxazole intermediate. For instance, 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine can be synthesized from N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide through hydrolysis. nih.gov This amino intermediate is then reacted with a variety of sulfonyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM). nih.gov
The general procedure for the synthesis of these sulfonamides involves stirring the amino-substituted 3-ethylbenzo[d]isoxazole with the desired sulfonyl chloride and pyridine at a moderately elevated temperature (e.g., 43 °C) for several hours. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by extraction with an organic solvent like ethyl acetate. The final product is then purified by evaporation of the solvent. nih.gov
The characterization of the resulting sulfonamide derivatives relies on standard spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the synthesized compounds. In a study focused on BRD4 inhibitors, 26 novel compounds based on the 3-ethyl-benzo[d]isoxazole core were synthesized and characterized. nih.govnih.gov The binding of these derivatives to the target protein was further characterized using techniques such as thermal shift assays (TSA), and for potent compounds, the binding mode was elucidated through X-ray crystallography. nih.govnih.gov
Table 1: Synthesis and Characterization of Selected N-(3-ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives
| Compound ID | Sulfonyl Chloride Reactant | Final Compound Name | Characterization Highlights |
| 11h | 4-Fluorobenzenesulfonyl chloride | N-(3-ethylbenzo[d]isoxazol-5-yl)-4-fluorobenzenesulfonamide | Crystal structure in complex with BRD4(1) obtained, potent BRD4 binding activity. nih.govnih.gov |
| 11r | Thiophene-2-sulfonyl chloride | N-(3-ethylbenzo[d]isoxazol-5-yl)thiophene-2-sulfonamide | Crystal structure in complex with BRD4(1) obtained, potent BRD4 binding activity. nih.govnih.gov |
This table is based on derivatives of the 3-ethylbenzo[d]isoxazol-5-amine (B12967305) isomer as a representative example of sulfonamide derivatization on this scaffold.
Exploration of Other Substituent Variations and Their Synthetic Accessibility
Beyond sulfonamides, the 3-ethylbenzo[d]isoxazol-7-amine scaffold allows for a wide range of other substituent variations to be explored, leveraging the reactivity of the amino group and the aromatic ring system. The amino group at the 7-position can be readily functionalized through various reactions common in medicinal chemistry.
Acylation: The 7-amino group can be acylated using acid chlorides or anhydrides to introduce amide functionalities. This is a straightforward and high-yielding reaction that allows for the introduction of a diverse array of substituents.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, although control of the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. Reductive amination with aldehydes or ketones provides an alternative and often more controlled method for introducing alkyl groups.
Urea (B33335) and Thiourea Formation: Reaction of the 7-amino group with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule.
Modifications of the Benzene (B151609) Ring: The benzene part of the benzo[d]isoxazole ring system can also be functionalized, typically through electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing substituents on the ring. For instance, the synthesis of a 7-chlorobenzo[d]isoxazol-3-amine (B1428426) has been reported, indicating that halogenation of the scaffold is synthetically accessible. bldpharm.com
The synthetic accessibility of these derivatives is generally good, relying on well-established synthetic methodologies. The choice of synthetic route often depends on the desired final compound and the compatibility of the functional groups present in the starting materials and intermediates. The versatility of the isoxazole scaffold and the reactivity of the amino group make this compound a promising starting point for the generation of diverse chemical libraries for drug discovery programs. nih.govnih.gov
Computational and Theoretical Investigations of 3 Ethylbenzo D Isoxazol 7 Amine and Its Analogues
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding affinity and interaction patterns, thereby predicting the biological potential of a compound. For analogues of 3-Ethylbenzo[d]isoxazol-7-amine, docking studies have been instrumental in identifying potential protein targets and predicting binding energies.
For instance, novel benzimidazolylisoxazole analogues have been docked against the SARS-CoV-2 main protease (PDB ID: 7EN8) using the AutoDock Vina software. niscpr.res.in These studies provide docking scores that indicate the binding affinity, with more negative values suggesting stronger interactions. niscpr.res.in Similarly, various benzisoxazole and isoxazole (B147169) derivatives have been evaluated against other significant targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) for anti-diabetic activity, cyclooxygenase (COX) enzymes for anti-inflammatory effects, and bacterial enzymes like DNA gyrase. saspublishers.comresearchgate.netnih.gov
In a study on isoxazole-carboxamide derivatives as COX inhibitors, docking was performed on the crystal structure of the human COX enzyme. nih.gov The results revealed that specific substitutions on the phenyl rings attached to the isoxazole core significantly influenced the binding affinity and selectivity for COX-2 over COX-1. nih.gov Another study focused on thiazolyl-pyrazole derivatives, which share heterocyclic features with isoxazoles, and used docking to predict their binding modes within the active sites of anticancer targets. nih.gov These computational predictions are crucial first steps in the drug discovery pipeline, allowing for the prioritization of compounds for synthesis and further biological testing. pnrjournal.com
Table 1: Molecular Docking Results for Benzisoxazole/Isoxazole Analogues Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Docking Software | Key Findings/Docking Score | Reference |
|---|---|---|---|---|---|
| Benzimidazolylisoxazole Analogues | SARS-CoV-2 Main Protease | 7EN8 | AutoDock Vina (in PyRx) | Compound 2a showed a better docking score compared to other synthesized analogues, suggesting potential antiviral activity. | niscpr.res.in |
| Benzisoxazole-Thiazolidinediones | PPAR-γ | 2PRG | Molegro Virtual Docker (MVD) | Compound S7 showed intensive hydrophobic interactions with the PPAR-γ protein, correlating with potent agonist activity. | saspublishers.com |
| Benzoxazole (B165842) Derivatives | DNA Gyrase | Not Specified | Schrodinger v13.1 | Docking scores for active molecules ranged from -6.388 to -6.687 kcal/mol. | researchgate.net |
| Isoxazole-Carboxamide Derivatives | COX-2 | Not Specified | Not Specified | Compound A13 showed a high affinity with an IC50 value of 13 nM, supported by ideal binding interactions in the docking pose. | nih.gov |
| Isoxazole Analogues | Topoisomerase II | 1A35 | PyRx 0.9 | Docking energies ranged from -7.8 to -9 kcal/mol, indicating favorable binding. | pnrjournal.com |
Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzisoxazole and isoxazole analogues, studies have detailed these binding modes.
In the case of benzisoxazole derivatives targeting Mycobacterium tuberculosis pantothenate synthetase, docking studies revealed that the binding of a tert-butyl group into hydrophobic pockets of the active site was crucial for inhibitory activity. nih.gov Similarly, when studying isoxazole derivatives as inhibitors of the carbonic anhydrase (CA) enzyme, docking combined with molecular dynamics simulations identified key interactions with conserved histidine residues in the enzyme's active site. researchgate.net
For isoxazole derivatives targeting COX-2, the binding mechanism involves the isoxazole ring and its substituents fitting into the enzyme's primary and secondary binding pockets. nih.gov A compound featuring 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another was found to position the 5-methyl-isoxazole ring perfectly to form ideal interactions within the COX-2 active site. nih.gov These detailed characterizations of binding mechanisms are essential for structure-based drug design, enabling rational modifications to the ligand to enhance potency and selectivity. nih.govsaspublishers.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.
For analogues of this compound, both 2D and 3D-QSAR studies have been performed. A 2D-QSAR analysis was conducted on a series of benzoxazole derivatives to understand their antimicrobial activity against Bacillus subtilis. nih.gov The resulting model provided a correlation equation that determined the positive and negative contributions of various substituents, aiding in the prediction of activity for new derivatives. nih.gov
In a 3D-QSAR study on benzazole derivatives (including benzoxazoles) as eukaryotic topoisomerase II inhibitors, the Comparative Molecular Field Analysis (CoMFA) method was used. nih.gov This study yielded a robust model (r² = 0.997) that highlighted the importance of steric and electrostatic fields. nih.gov The model revealed that electronegatively charged groups (like NO₂) on the heterocyclic ring system and positively charged groups acting as a bridge between the benzazole and a phenyl ring enhance the inhibitory activity. nih.gov Another 3D-QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists also produced highly predictive CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. mdpi.com These models indicated that hydrophobicity at one position (R₂) and electronegative groups at another (R₃) were critical for agonistic activity. mdpi.com
Table 2: QSAR Studies on Benzisoxazole/Isoxazole Analogues
| Compound Class | Target/Activity | QSAR Method | Key Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|---|
| Benzoxazole Derivatives | Antimicrobial (B. subtilis) | 2D-QSAR (Multivariable Regression) | Not Specified | Developed a correlation equation to determine activity contributions of substituents for lead optimization. | nih.gov |
| Benzazole Derivatives | Topoisomerase II Inhibition | 3D-QSAR (CoMFA) | r² = 0.997, q² = 0.435 | Electronegative groups on the heterocyclic ring and positively charged bridge elements improve activity. | nih.gov |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) Agonism | 3D-QSAR (CoMFA/CoMSIA) | CoMSIA: q² = 0.706, r² = 0.969, r²_pred = 0.866 | Hydrophobicity at the R₂ group and electronegativity at the R₃ group are crucial for activity. | mdpi.com |
| Isoxazole Derivatives | Anti-inflammatory | QSAR | Not Specified | A close correlation between observed and predicted anti-inflammatory activity indicated a successful model. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the conformational changes of both the protein and the ligand and to verify the stability of their interactions.
For isoxazole derivatives targeting the carbonic anhydrase enzyme, all-atom MD simulations were run for up to 400 ns. acs.org These simulations confirmed the stability of the predicted docked poses and provided insights into the dynamic behavior of the ligand in the active site. researchgate.netacs.org The results, supported by binding free energy calculations (MMPBSA), were consistent with in vitro enzyme inhibition data. acs.org
In another study on benzoxazole derivatives, MD simulations of up to 150 ns confirmed the stability of the compounds in the active site of the target protein, with average Root Mean Square Deviation (RMSD) values of 2.8 Å and 3.0 Å for the most promising compounds. researchgate.net Similarly, MD simulations were employed to understand the binding modes of isoxazole-based FXR agonists, revealing that the conformational motions of specific loops in the protein's ligand-binding domain were critical for stability and agonist activity. mdpi.com These simulations provide a more realistic and robust assessment of ligand binding than docking alone. colab.ws
Virtual Screening Methodologies for Novel Lead Compound Identification
Virtual screening is a computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, which often utilizes molecular docking, accelerates the discovery of novel lead compounds. The benzisoxazole and isoxazole scaffolds are excellent candidates for such screening efforts due to their proven biological activities. nih.gov
The process typically involves docking a large database of compounds against a target protein and ranking them based on their docking scores. niscpr.res.in For example, the PyRx virtual screening tool, which incorporates AutoDock Vina, has been used to screen novel isoxazole analogues against protein targets. niscpr.res.inpnrjournal.com This allows researchers to computationally test thousands of structures and select a smaller, more manageable number of promising candidates for synthesis and experimental validation. This methodology is a cost-effective and time-efficient alternative to high-throughput experimental screening for identifying new hits based on a privileged scaffold like benzisoxazole.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can determine a molecule's electronic structure, stability, and reactivity, providing insights that are complementary to molecular mechanics-based methods like docking and MD.
For isoxazole and benzisoxazole analogues, DFT has been used for several purposes. A common application is to optimize the 3D geometry of ligands before performing molecular docking to ensure that the starting conformation is at a low energy state with correct bond orders and angles. acs.orgnih.gov DFT calculations are also used to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of a molecule. nih.gov In a study of benzisoxazole-tethered 1,2,4-triazoles, DFT studies provided insights into the electrophilicity and nucleophilicity of the ligands. researchgate.net For a series of formazan (B1609692) derivatives of benzoxazole, DFT calculations helped confirm that the most active compounds were soft molecules with an electrophilic nature, which correlated with their biological activity. nih.gov
Pre Clinical Biological Activity and Mechanistic Studies of 3 Ethylbenzo D Isoxazol 7 Amine Derivatives
Investigations as Bromodomain and Extra-Terminal Domain (BET) Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. nih.gov They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. nih.govias.ac.in The dysregulation of BET protein function, particularly BRD4, is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov
BRD4 as a Pharmacological Target in Pre-clinical Research
BRD4 is the most extensively studied member of the BET family and is a key regulator of oncogenes critical for tumor proliferation and survival, such as c-Myc and Bcl-2. nih.govresearchgate.net It recruits the positive transcription elongation factor b (P-TEFb) to promoters, which in turn activates RNA polymerase II, driving the expression of genes essential for cancer cell growth and cell cycle progression. nih.govnih.gov Consequently, inhibiting BRD4 has become a promising strategy in cancer therapy. The development of small-molecule inhibitors that target the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2) can disrupt these interactions and suppress oncogenic transcription programs. ias.ac.in The 3-ethylbenzo[d]isoxazole scaffold has been identified as a promising core structure for developing novel BRD4 inhibitors for potential use in treating cancers like acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC). nih.govacs.org
In Vitro Anti-proliferative Activity in Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Prostate Cancer)
Derivatives based on the 3-ethyl-benzo[d]isoxazole scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines in laboratory settings.
In the context of Acute Myeloid Leukemia (AML) , a study involving the design of 26 novel N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives revealed potent activity. nih.gov Two compounds, 11h and 11r , showed remarkable anti-proliferative effects against the MV4-11 human AML cell line, with IC₅₀ values of 0.78 µM and 0.87 µM, respectively. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in these cells. nih.gov
For Prostate Cancer , particularly castration-resistant prostate cancer (CRPC), benzo[d]isoxazole derivatives have also shown promise. acs.orgnih.gov Researchers have optimized these compounds to potently inhibit cell growth and colony formation in prostate cancer cell lines. acs.orgumtm.cz For instance, compounds 6i (Y06036) and 7m (Y06137) effectively inhibited the growth of prostate cancer cells. acs.org A bivalent inhibitor, 17b (Y13021) , designed based on a benzo[d]isoxazole structure, was found to be 32 times more potent than its monovalent precursor in inhibiting the growth of the LNCaP prostate cancer cell line. nih.gov Another study synthesized isoxazolyl steroids that displayed reasonable antiproliferative activity and suppressed androgen receptor signaling in LNCaP and LAPC-4 prostate cancer cells. nih.govumtm.cz
| Compound | Cancer Type | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 11h | Acute Myeloid Leukemia | MV4-11 | 0.78 µM | nih.gov |
| 11r | Acute Myeloid Leukemia | MV4-11 | 0.87 µM | nih.gov |
| 17b (Y13021) | Prostate Cancer | LNCaP | 32-fold more potent than monovalent inhibitor 7 | nih.gov |
| 24j | Prostate Cancer | LNCaP, LAPC-4 | Displayed reasonable antiproliferative activity | nih.govumtm.cz |
Modulation of Gene Expression Pathways (e.g., AR, MYC, AR-regulated Genes)
A primary mechanism by which 3-ethylbenzo[d]isoxazol-7-amine derivatives exert their anti-cancer effects is through the modulation of key gene expression pathways controlled by BRD4.
MYC Pathway: The c-Myc oncogene is a well-established downstream target of BRD4 and a critical driver of proliferation in many cancers. nih.gov Studies have shown that benzo[d]isoxazole-based BRD4 inhibitors can effectively suppress the expression of c-Myc. For example, compound 11r was shown to inhibit the expression of c-Myc in MV4-11 leukemia cells in a concentration-dependent manner. nih.gov Similarly, isoxazole (B147169) azepine analogues have also been developed that achieve significant suppression of MYC expression in cancer cells. researchgate.net
Androgen Receptor (AR) Pathway: In prostate cancer, the androgen receptor (AR) signaling pathway is a crucial therapeutic target. Benzo[d]isoxazole derivatives have been specifically optimized to inhibit the expression of the AR and its regulated genes. acs.orgresearchgate.net The potent compounds 6i and 7m were shown to effectively inhibit the expression of AR in prostate cancer cell lines. acs.orgresearchgate.net Furthermore, the bivalent inhibitor 17b induced a 95.1% regression of Prostate-Specific Antigen (PSA), a key AR-regulated gene, in LNCaP cells at a concentration of 2 µM. nih.gov Other isoxazolyl steroid derivatives were also found to diminish the transcriptional activity of the androgen receptor. nih.govumtm.cz
Selective Inhibition of Specific Bromodomains (BD1/BD2)
BET proteins contain two distinct N-terminal bromodomains, BD1 and BD2, which have different affinities for various acetylated histone sites and may regulate different sets of genes. nih.gov This has led to the hypothesis that selectively inhibiting one bromodomain over the other could lead to more targeted therapies with improved efficacy and toxicity profiles. nih.gov
Research into 3-ethylbenzo[d]isoxazole derivatives has included efforts to develop compounds with selectivity for either BD1 or BD2. Some isoxazole-based inhibitors have been found to be more potent against the BD2 domain. researchgate.net Conversely, other research has focused on designing inhibitors with high selectivity for the BD1 domain. nih.gov The development of bivalent inhibitors, which are designed to simultaneously engage both bromodomains of a single BET protein, represents another strategy to enhance potency. nih.govnih.gov The benzo[d]isoxazole derivative 17b was rationally designed as such a bivalent inhibitor to target both bromodomains in prostate cancer. nih.gov The ability to fine-tune the chemical structure of these derivatives allows for the exploration of BD1/BD2 selectivity, which may lead to inhibitors with distinct pharmacological profiles. nih.govnih.gov
Antimicrobial Activity Investigations (e.g., Antibacterial, Anti-tubercular)
The isoxazole and benzisoxazole heterocyclic cores are present in various compounds that exhibit a broad spectrum of antimicrobial activities. researchgate.netresearchgate.netresearchgate.net This has prompted investigations into the potential of this compound derivatives and related structures as novel antimicrobial agents.
Efficacy Evaluation Against Relevant Microbial Strains
Derivatives of benzisoxazole and isoxazole have been synthesized and evaluated for their efficacy against a range of clinically relevant bacterial and mycobacterial strains.
Antibacterial Activity: Studies have demonstrated that benzisoxazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, certain synthesized derivatives showed good antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to the standard drug Gentamycin. researchgate.net Other research has reported moderate antimicrobial activity against strains such as Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. researchgate.net The emergence of multi-drug resistant pathogens like Acinetobacter baumannii has spurred the search for new antibacterial agents, and a naturally occurring 1,2-benzisoxazole (B1199462) has shown promising activity against this challenging pathogen. uri.edu
Anti-tubercular Activity: The isoxazole scaffold is a key feature in compounds being investigated for the treatment of tuberculosis. researchgate.netnih.gov Researchers have identified isoxazole derivatives with potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govresearchgate.net One study identified an isoxazole derivative that targets FadD32, an essential enzyme in mycolic acid synthesis in Mtb. nih.gov This compound was shown to reduce the survival of Mtb in infected macrophages and decrease the bacterial burden in a mouse model of chronic infection. nih.gov
| Compound Class | Activity Type | Targeted Microbe(s) | Observed Efficacy | Source |
|---|---|---|---|---|
| 1,2-Benzisoxazole derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Good activity compared to Gentamycin standard. | researchgate.net |
| Piperidine conjugated benzisoxazole derivatives | Antibacterial | E. coli, K. pneumoniae, S. typhi, B. subtilis | Good to moderate antimicrobial activity. | researchgate.net |
| Naturally occurring 1,2-benzisoxazole | Antibacterial | Multi-drug resistant Acinetobacter baumannii | Minimum inhibitory concentrations as low as 6.25 µg/ml. | uri.edu |
| Isoxazole-3-carboxylic acid ester derivatives | Anti-tubercular | Mycobacterium tuberculosis (H37Rv) | Active at sub-micromolar concentrations. | researchgate.net |
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Anti-tubercular | Mycobacterium tuberculosis | Inhibits MtbFadD32, curtails Mtb survival in macrophages. | nih.gov |
Enzyme Inhibition Studies in Microbial Pathways (e.g., Folate Metabolism, DprE1)
Derivatives of this compound have been investigated for their potential to inhibit key enzymes in microbial metabolic pathways, which are crucial for the survival of pathogens. These studies are fundamental in the search for new antimicrobial agents.
Folate Metabolism: The folate metabolic pathway is a well-established target for antimicrobial drugs. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, responsible for the synthesis of dihydropteroate, a precursor to folic acid. nih.gov Bacteria rely on their own folate synthesis, making DHPS an attractive target. nih.gov Sulfonamides, for example, act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov This inhibition disrupts the production of essential folate cofactors, ultimately leading to a halt in bacterial growth. nih.gov
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) pathway. nih.govnih.gov DprE1 has been identified as the target for several promising anti-tubercular compounds. nih.govnih.gov Benzothiazinones (BTZs) are a class of potent covalent inhibitors of DprE1. nih.govnih.gov They act as suicide substrates, where the nitro group is reduced to a nitroso derivative that forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. nih.govnih.gov The significance of this interaction is highlighted by the fact that mutations at the Cys387 residue can confer resistance to BTZs. nih.gov Structural studies have provided detailed insights into the binding mode of these inhibitors, revealing that while covalent bond formation is a key feature for some, non-covalent interactions can also contribute significantly to the binding of inhibitors to DprE1. nih.gov
Anti-inflammatory and Immunomodulatory Research
Derivatives of benzo[d]isoxazole have demonstrated notable potential as anti-inflammatory agents in various pre-clinical studies. lookchem.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. scholarsresearchlibrary.com
Research has shown that certain isoxazole derivatives can effectively reduce inflammation. For instance, some derivatives have been found to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govrsc.org The inhibition of these inflammatory mediators is a key mechanism in controlling the inflammatory response.
Furthermore, some benzo[d]isoxazole derivatives have been identified as selective inhibitors of enzymes involved in inflammatory pathways. For example, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been developed as potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), a therapeutic target for chronic inflammation-associated diseases like atherosclerosis and insulin (B600854) resistance. nih.gov One such compound demonstrated significant attenuation of chronic inflammation in a mouse model after oral administration. nih.gov
The anti-inflammatory effects of some isoxazole derivatives are also attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins (B1171923) that mediate inflammation. nih.govrjeid.com Some isoxazole compounds have shown selective inhibition of COX-2, which is desirable as it is primarily involved in the inflammatory response, unlike COX-1 which has housekeeping functions. nih.govrjeid.com
Other Identified Biological Activities in Pre-clinical Models (e.g., Anticonvulsant, Analgesic Properties, Enzyme Inhibition)
In addition to their antimicrobial and anti-inflammatory potential, derivatives of this compound and related isoxazole compounds have been explored for a range of other biological activities in pre-clinical settings.
Anticonvulsant Properties: Several studies have investigated the anticonvulsant potential of isoxazole and related heterocyclic derivatives. nih.govnih.gov For instance, certain triazolopyrimidine derivatives, which share structural similarities with benzodiazepines, have shown anticonvulsant activity in maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. nih.gov The proposed mechanism for some of these compounds involves interaction with GABA-A receptors at the benzodiazepine (B76468) binding site. nih.gov
Analgesic Properties: The search for new analgesic agents has also led to the investigation of isoxazole derivatives. nih.govsarpublication.com Some compounds have demonstrated significant analgesic effects in pre-clinical models like the hot plate method. sarpublication.compreprints.org The mechanism of action for the analgesic effects of some of these derivatives is thought to be through the inhibition of COX enzymes, similar to their anti-inflammatory action. rjeid.comresearchgate.net
Enzyme Inhibition: Beyond the microbial enzymes and those involved in inflammation, isoxazole derivatives have been shown to inhibit other key enzymes. For example, 3-amino-benzo[d]isoxazoles have been identified as multi-targeted inhibitors of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.gov This positions them as potential candidates for anti-cancer therapies.
In Vitro Assay Methodologies Utilized (e.g., AlphaScreen Assay, MTT Assay)
A variety of in vitro assays are employed to evaluate the biological activities of this compound derivatives. These assays are crucial for determining the potency and mechanism of action of these compounds at a cellular and molecular level.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and proliferation. It is frequently utilized in cancer research to determine the cytotoxic effects of potential drug candidates. For instance, the MTT assay has been used to evaluate the anticancer activity of isoxazole derivatives against various human cancer cell lines, such as Hela, MCF-7, and NCI-H460. nih.gov
AlphaScreen Assay: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used to study biomolecular interactions in a microplate format. While not explicitly detailed in the provided search results for this compound derivatives, this type of assay is commonly used in drug discovery for screening compound libraries against specific targets, such as enzymes or receptors, and would be a relevant methodology for high-throughput screening of these derivatives.
Other commonly used assays include:
Enzyme Inhibition Assays: To determine the inhibitory concentration (IC50) of compounds against specific enzymes like COX-1 and COX-2. rjeid.comresearchgate.net
Cytokine Release Assays: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from cells, often using ELISA (Enzyme-Linked Immunosorbent Assay). nih.govrsc.org
Microplate Alamar Blue Assay (MABA): Used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. nih.gov
Annexin V/Propidium Iodide Staining: A flow cytometry-based method to detect and quantify apoptosis (programmed cell death). nih.gov
Caspase Activity Assays: To measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis. nih.gov
Investigation of Pro-apoptotic Mechanisms at a Cellular Level
The ability to induce apoptosis, or programmed cell death, in cancer cells is a key characteristic of many effective anti-cancer drugs. Several studies have investigated the pro-apoptotic mechanisms of isoxazole derivatives at the cellular level.
Research has shown that certain isoxazole derivatives can induce apoptosis in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma cells. nih.gov The induction of both early and late stages of apoptosis has been observed. nih.gov
The mechanisms underlying this pro-apoptotic activity are being actively investigated. One common method to assess apoptosis is through the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov Furthermore, the involvement of caspases, a family of proteases that execute apoptosis, is often studied. Assays measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, are used to confirm the apoptotic pathway. nih.gov
For example, treatment of K562 cells with certain isoxazole derivatives led to a significant, dose-dependent increase in the percentage of apoptotic cells. nih.gov Some derivatives were found to be highly effective, inducing apoptosis in over 50% of the cell population. nih.gov
Structure Activity Relationship Sar Studies of 3 Ethylbenzo D Isoxazol 7 Amine and Its Derivatives
Elucidation of Structural Features Governing Biological Potency
The biological activity of 3-Ethylbenzo[d]isoxazol-7-amine derivatives is intricately linked to the nature and position of substituents on the benzisoxazole core. The ethyl group at the 3-position, the amino group at the 7-position, and substitutions on the benzene (B151609) ring all play significant roles in modulating the pharmacological profile of these compounds.
The benzisoxazole nucleus itself is a critical determinant of activity. The arrangement of the nitrogen and oxygen atoms in the isoxazole (B147169) ring influences the electronic distribution and conformational flexibility of the molecule, which in turn affects its ability to bind to biological targets.
Substitution at the 3-position of the benzisoxazole ring has been shown to be a key factor in determining the biological activity of this class of compounds. For instance, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the nature of the substituent on the sulfamoyl group significantly impacted anticonvulsant activity. nih.gov While direct SAR data for a 3-ethyl substituent is not extensively available, general principles suggest that the size, lipophilicity, and electronic nature of the group at this position can influence binding affinity and selectivity. The ethyl group in this compound likely contributes to hydrophobic interactions within the binding pocket of a target protein.
| Compound/Derivative Class | Position of Substitution | Type of Substituent | Effect on Biological Activity |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | 5-position | Halogen | Increased anticonvulsant activity and neurotoxicity nih.gov |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Sulfamoyl group | Alkylation | Decreased anticonvulsant activity nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole Derivatives | 6-position | Hydroxyl vs. Amino | Hydroxyl group preferred over amino for antibacterial activity nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole Derivatives | 6-position | Methoxyl | Dramatically decreased antibacterial potency compared to hydroxyl nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole Derivatives | 4-position | Additional Hydroxyl | Abolished antibacterial activity nih.gov |
Identification of Key Pharmacophoric Elements for Target Binding and Selectivity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its derivatives, the key pharmacophoric elements can be inferred from the SAR data of related benzisoxazole and isoxazole compounds.
Pharmacophore modeling studies on other bioactive benzoxazole (B165842) derivatives have identified common features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), and hydrophobic regions (Hp). For instance, a pharmacophore model for cytotoxic benzoxazole derivatives proposed two HBAs and one Hp feature as being essential for activity. nih.govesisresearch.org
Based on the structure of this compound, a hypothetical pharmacophore can be proposed:
Hydrogen Bond Acceptors (HBAs): The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The 7-amino group can act as a hydrogen bond donor.
Hydrophobic Features (Hp): The fused benzene ring and the 3-ethyl group can engage in hydrophobic interactions with the target protein.
Aromatic Ring: The benzene moiety can participate in π-π stacking or other aromatic interactions.
The spatial arrangement of these pharmacophoric elements is critical for effective binding to a specific biological target and for achieving selectivity over other targets. Modifications to any of these elements can significantly alter the binding affinity and selectivity profile of the compound. For example, altering the size of the substituent at the 3-position could modulate the hydrophobic interactions, while converting the 7-amino group to an amide could change its hydrogen bonding capability.
Iterative Optimization Strategies Guided by SAR Data
Iterative optimization is a cornerstone of modern drug discovery, where SAR data is used to guide the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several iterative optimization strategies can be envisioned.
One common approach is bioisosteric replacement , which involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comnih.gov For this compound, potential bioisosteric replacements could include:
Replacing the 3-ethyl group with other small alkyl groups, a cyclopropyl (B3062369) group, or a trifluoromethyl group to fine-tune lipophilicity and metabolic stability.
Substituting the 7-amino group with a hydroxyl, methoxy, or small amide group to alter its hydrogen bonding capacity and pharmacokinetic profile.
Scaffold hopping is another powerful strategy where the core molecular framework is replaced with a different scaffold while retaining the key pharmacophoric elements. nih.govresearchgate.net In the case of this compound, the benzisoxazole core could potentially be replaced by other bicyclic heteroaromatic systems like benzimidazole, indazole, or benzothiazole, provided the essential pharmacophoric features are maintained in the correct spatial orientation.
Furthermore, functional group modification of the existing substituents can be employed. For example, the 7-amino group could be acylated or alkylated to explore new interactions within the binding site and to modify the physicochemical properties of the molecule. The ethyl group at the 3-position could be functionalized to introduce additional points of interaction.
The selection of which optimization strategy to employ would be guided by the specific biological target and the desired therapeutic profile. Through a systematic and iterative process of design, synthesis, and biological evaluation, the initial properties of this compound can be progressively improved to yield a more potent, selective, and drug-like candidate.
Emerging Research Directions and Future Perspectives for 3 Ethylbenzo D Isoxazol 7 Amine
Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by accelerating the early stages of drug discovery. nih.gov These technologies analyze vast datasets to identify patterns and predict molecular properties, significantly shortening the time required to find promising drug candidates. nih.govyoutube.com For scaffolds like benzo[d]isoxazole, AI can screen extensive virtual libraries, predict drug-target interactions, and assess pharmacokinetic properties and potential toxicity. nih.govyoutube.com
Several key areas where AI and ML are making an impact include:
Predictive Modeling: Machine learning algorithms, such as support vector machines (SVMs), are used in quantitative structure-activity relationship (QSAR) studies to build models that predict the biological activity of novel compounds. nih.govresearchgate.net For instance, 3D-QSAR methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been applied to isoxazole (B147169) derivatives to guide the design of new drug candidates with enhanced activity. researchgate.net
Generative Models: AI can generate new molecular structures with desired properties. A scaffold-focused, graph-based Markov chain Monte Carlo framework has been developed to create novel molecules with optimal characteristics based on a starting scaffold. arxiv.org This approach allows for the exploration of new chemical spaces while retaining the core pharmacophore, like benzo[d]isoxazole, facilitating the discovery of candidates that efficiently balance multiple properties. arxiv.org
Reaction Prediction: Data-driven approaches are being developed to predict the outcomes of chemical reactions, which is crucial for planning the synthesis of new analogues. technologynetworks.com By combining automated high-throughput experiments with machine learning, researchers are creating "chemical reactomes" that provide a deeper understanding of chemical reactivity, making the synthesis of complex molecules like functionalized benzo[d]isoxazoles more efficient. technologynetworks.com
Target Identification and Validation: AI algorithms can analyze multi-omics data to identify and validate novel biological targets for specific diseases, which can then be pursued with compounds based on the benzo[d]isoxazole scaffold. youtube.com AI-powered molecular docking, using tools like the Intermolecular Graph Transformer, enhances the accuracy of predicting how a ligand will bind to its target receptor. youtube.com
By leveraging these computational tools, the design and discovery process for derivatives of 3-Ethylbenzo[d]isoxazol-7-amine can become more targeted and efficient, reducing the reliance on traditional trial-and-error methods. nih.govyoutube.com
Conceptualization and Development of Multi-targeted Therapeutic Agents
The development of multi-targeted therapeutic agents, which are single molecules designed to interact with multiple biological targets, is a growing strategy for treating complex diseases like cancer and schizophrenia. nih.govnih.gov The benzo[d]isoxazole scaffold is considered a "privileged structure" because it can serve as a foundation for ligands that bind to a variety of targets. nih.govnih.gov
Research has demonstrated the successful application of the benzo[d]isoxazole core in creating multi-target drugs:
Antipsychotics: Several benzisoxazole analogues have been developed as potential multi-target antipsychotic agents. nih.gov These compounds show high affinity for both dopaminergic (D2, D3) and serotonergic (5-HT1A, 5-HT2A) receptors, a profile considered beneficial for treating schizophrenia with a lower risk of side effects like catalepsy. nih.gov Iloperidone, a benzisoxazole derivative, is an atypical antipsychotic that exhibits a multiple receptor binding profile. nih.gov
Kinase Inhibitors: In oncology, a series of 3-amino-benzo[d]isoxazoles were identified as potent multi-targeted inhibitors of receptor tyrosine kinases (RTKs). acs.org Specifically, compounds bearing an N,N'-diphenyl urea (B33335) moiety were found to potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, key targets in cancer therapy. acs.org
The strategy of molecular hybridization, which combines two or more bioactive scaffolds into a single molecule, is another approach to creating multi-targeted agents. mdpi.com This can lead to synergistic effects and improved drug-like properties. mdpi.com For a compound like this compound, these principles could guide the design of novel analogues that modulate multiple pathways involved in a specific disease, potentially leading to enhanced therapeutic efficacy.
Exploration of Novel Mechanistic Pathways and Disease Indications
The benzo[d]isoxazole scaffold has been associated with a wide spectrum of biological activities, suggesting its potential applicability across numerous disease areas. nih.govnih.gov Exploring the mechanistic pathways of these derivatives can uncover novel therapeutic opportunities beyond their established uses.
Key research findings point to several emerging mechanisms and indications:
Hypoxia-Inducible Factor (HIF)-1α Inhibition: Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription. nih.gov HIF-1 plays a crucial role in tumor development and metastasis, and its inhibition is a promising strategy for cancer treatment. nih.gov Certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have shown inhibitory activity with IC50 values as low as 24 nM, making them valuable lead compounds for developing new anticancer agents. nih.gov
Receptor Tyrosine Kinase (c-Met) Inhibition: Derivatives of 3-amino-benzo[d]isoxazole have been studied for their ability to inhibit the c-Met tyrosine kinase, a receptor for hepatocyte growth factor that is implicated in cancer cell growth and survival. nih.gov
Antimicrobial and Antitubercular Activity: The benzo[d]isoxazole scaffold has been incorporated into novel antibacterial agents. A bacteria-produced compound, 3,6-dihydroxy-1,2-benzisoxazole, showed antibiotic activity against multi-drug resistant Acinetobacter baumannii. nih.gov Furthermore, various isoxazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains, by targeting enzymes like DprE1. wisdomlib.orgresearchgate.net
Anti-inflammatory and Neuroprotective Effects: Research has highlighted the potential anti-inflammatory and neuroprotective properties of benzo[d]isoxazole compounds. ontosight.ai This opens avenues for developing treatments for inflammatory conditions and neurological disorders. ontosight.aimdpi.com
Carbonic Anhydrase Inhibition: Isoxazole derivatives have been investigated as a new class of carbonic anhydrase (CA) inhibitors. acs.org Specific isoforms like CA IX and CA XII are validated targets for various cancers, and isoxazoles that bind at the entrance of the enzyme's active site represent a novel inhibitory mechanism. acs.org
These findings suggest that this compound and its future analogues could be explored for a variety of indications, including different types of cancer, multi-drug resistant infections, and inflammatory diseases.
Development of Advanced Synthetic Methodologies for Accessing Complex Analogues
The synthesis of functionalized isoxazoles and their fused-ring counterparts like benzo[d]isoxazoles is crucial for exploring their therapeutic potential. researchgate.netresearchgate.net Modern organic synthesis has provided a range of advanced methodologies that allow for the efficient and regioselective construction of complex analogues, enabling extensive structure-activity relationship (SAR) studies. nih.gov
Prominent synthetic strategies include:
1,3-Dipolar Cycloaddition: This is a primary and powerful method for constructing the five-membered isoxazole ring. mdpi.comresearchgate.net It typically involves the reaction of nitrile oxides (often generated in situ from aldoximes) with alkynes or alkenes. mdpi.comnih.gov This approach is versatile and has been adapted for use with various catalysts, including copper, to achieve high yields and regioselectivity. nih.gov
Intramolecular Cyclization: The intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes is an efficient method for creating fused isoxazole systems. mdpi.com Catalysis with hypervalent iodine species has proven effective for this transformation, yielding polycyclic isoxazole derivatives under mild conditions. mdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of 2-mercaptobenzamides to form the benzo[d]isothiazole scaffold, a related structure, suggesting potential for benzo[d]isoxazole synthesis. mdpi.com
Condensation Reactions: The classic approach involves the condensation of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine. researchgate.netnih.gov Modern variations of this method include clean and efficient syntheses in aqueous media, which are more environmentally friendly. mdpi.com
Multi-Component Reactions (MCRs): One-pot, multi-component reactions offer a rapid and efficient route to complex molecules. researchgate.net For instance, a one-pot five-component reaction has been developed to synthesize isoxazole-secondary sulfonamides under ultrasonic cavitation. researchgate.net Such strategies improve atom economy and reduce the number of purification steps.
Direct Functionalization: C-H activation and transition metal-catalyzed cross-coupling reactions are used for the direct functionalization of the pre-formed isoxazole ring. nih.gov This allows for the late-stage introduction of various substituents to create a diverse library of analogues for biological screening. nih.gov
These advanced synthetic tools provide the necessary flexibility to generate a wide array of complex analogues derived from the this compound core, facilitating the optimization of its pharmacological profile.
Q & A
Q. What are the established synthetic routes for 3-Ethylbenzo[d]isoxazol-7-amine, and how are they validated?
Methodological Answer: The synthesis of this compound typically involves cyclization of ethyl aroylacetates with substituted azides or amines. For example, ethyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl aroylacetate can react with 4-azidofurazan-3-amine under acidic conditions to form tetrahydrobenzo[d]isoxazole derivatives . Validation relies on spectroscopic characterization:
- 1H NMR (CDCl₃): Peaks at δ 3.93 (s, 3H, methoxy), 2.70–2.62 (m, 2H, ethyl group), and 1.87–1.00 (m, 3H, cyclohexane protons) confirm substituent integration .
- LC-MS : A molecular ion peak at m/z 465.06 ([M+H]⁺) matches the calculated mass (465.05) for C₂₀H₁₉FIN₂O₂, ensuring purity .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer: A multi-spectral approach is critical:
- 13C NMR : Assignments for carbonyl (δ 168.67) and aromatic carbons (δ 142.85–109.55) distinguish the isoxazole core and ethyl substituent .
- HR-MS : High-resolution mass spectrometry confirms the molecular formula (e.g., C₁₅H₁₈BClF₃N₃O₂ for derivatives) with <2 ppm error .
- Purity Checks : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
Q. What strategies are recommended for conducting systematic reviews on this compound?
Methodological Answer: Follow Cochrane Handbook guidelines:
Define inclusion criteria (e.g., studies reporting synthesis, bioactivity, or spectral data).
Use databases like PubMed and SciFinder, excluding non-peer-reviewed sources (e.g., BenchChem) .
Extract data into standardized tables (e.g., NMR shifts, yield percentages) to identify trends or gaps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer: Key factors include:
- Catalyst Screening : Test acids (e.g., AcCl, TFA) for cyclization efficiency. For example, TFA in CH₂Cl₂ at 0°C achieves >80% yield in trifluoroacetyl deprotection .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; dichloromethane balances reactivity and selectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize byproducts during azide cyclization .
Q. How should researchers resolve contradictions in reported NMR data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. To address this:
Compare shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆). For instance, methoxy protons resonate at δ 3.93 in CDCl₃ but downfield in DMSO .
Replicate experiments using identical conditions (e.g., 100 MHz for 13C NMR) .
Validate purity via LC-MS; impurities like unreacted azides (δ 4.1–4.3 in 1H NMR) can skew integrations .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: SAR studies require:
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 3- or 7-positions. For example, 4-fluoro-phenyl analogs show enhanced γ-secretase inhibition .
- Biological Assays : Test derivatives against target enzymes (e.g., γ-secretase) using radiolabeled probes (e.g., ¹¹C-labeled analogs for PET imaging) .
- Data Correlation : Tabulate substituent electronic effects (Hammett σ values) against bioactivity (IC₅₀) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
